

Application Notes and Protocols for (S)-ATPO in Patch Clamp Electrophysiology

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Compound of Interest

Compound Name: (S)-ATPO

Cat. No.: B143271

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Introduction

(S)-ATPO, a potent and selective antagonist of the GluK1 kainate receptor subtype, serves as a critical pharmacological tool for investigating the physiological and pathological roles of these receptors in the central nervous system. Kainate receptors, a class of ionotropic glutamate receptors, are implicated in various neuronal processes, including synaptic transmission, plasticity, and excitability. Dysregulation of kainate receptor function has been linked to neurological disorders such as epilepsy and neuropathic pain. These application notes provide detailed protocols for the use of **(S)-ATPO** in patch clamp electrophysiology to elucidate the function of GluK1-containing kainate receptors.

Mechanism of Action

(S)-ATPO acts as a competitive antagonist at the ligand-binding domain of GluK1-containing kainate receptors. By binding to the same site as the endogenous agonist glutamate, **(S)-ATPO** prevents the conformational changes required for channel opening, thereby inhibiting the influx of cations (Na^+ and Ca^{2+}) and subsequent neuronal depolarization. Its selectivity for GluK1 over other kainate receptor subunits (GluK2, GluK3) and AMPA receptors makes it an invaluable tool for isolating and studying GluK1-mediated currents.

Applications

- **Functional Characterization of GluK1 Receptors:** Isolate and characterize GluK1-mediated excitatory postsynaptic currents (EPSCs) in various neuronal populations.
- **Synaptic Plasticity Studies:** Investigate the role of GluK1 receptors in long-term potentiation (LTP) and long-term depression (LTD).
- **Drug Screening and Development:** Utilize **(S)-ATPO** as a reference compound in high-throughput screening assays for novel GluK1 modulators.
- **Disease Modeling:** Explore the contribution of GluK1 receptor dysfunction in in vitro and in vivo models of neurological and psychiatric disorders.

Quantitative Data

A specific IC50 value for **(S)-ATPO** from patch clamp electrophysiology on GluK1 receptors is not readily available in the public domain. However, pharmacological studies have established its potent and selective antagonist activity at GluK1-containing receptors. Researchers should determine the optimal concentration for their specific experimental conditions by performing a dose-response curve.

Compound	Receptor Target	Affinity/Potency	Reference
(S)-ATPO	GluK1 Kainate Receptor	Selective Antagonist	[1]
(S)-ATPO	AMPA Receptor	Antagonist	[1]

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recording of Kainate-Induced Currents and their Inhibition by (S)-ATPO in Cultured Neurons or Brain Slices

This protocol describes how to measure currents evoked by a kainate receptor agonist and assess the inhibitory effect of **(S)-ATPO**.

Materials:

- Cells: Cultured neurons (e.g., hippocampal, cortical) or acute brain slices.
- External Solution (aCSF): Containing (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose. Bubble with 95% O₂ / 5% CO₂.
- Internal Solution: Containing (in mM): 115 K-Gluconate, 4 NaCl, 2 Mg-ATP, 0.3 GTP-NaCl, and 40 HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~270-290 mOsm.
- Kainate Receptor Agonist: Kainic acid or another suitable agonist.
- **(S)-ATPO** Stock Solution: Prepare a concentrated stock solution (e.g., 10-100 mM) in a suitable solvent (e.g., DMSO or water) and store at -20°C.
- Patch Pipettes: Pulled from borosilicate glass capillaries, with a resistance of 3-7 MΩ when filled with internal solution.
- Patch Clamp Electrophysiology Setup: Including amplifier, micromanipulator, perfusion system, and data acquisition software.

Procedure:

- Preparation: Prepare acute brain slices or cultured neurons for recording. Transfer the preparation to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 1-2 ml/min.
- Establish Whole-Cell Configuration:
 - Approach a target neuron with a patch pipette filled with internal solution.
 - Apply gentle positive pressure to keep the tip clean.
 - Once a dimple is observed on the cell membrane, release the pressure to form a Gigaohm seal (≥ 1 GΩ).
 - Rupture the membrane patch with gentle suction to achieve the whole-cell configuration.
- Record Baseline Currents:

- Clamp the neuron at a holding potential of -60 mV to -70 mV.
- Record stable baseline currents for several minutes.
- Agonist Application:
 - Apply a known concentration of a kainate receptor agonist (e.g., 10 μ M kainic acid) through the perfusion system.
 - Record the inward current evoked by the agonist.
 - Wash out the agonist until the current returns to baseline.
- **(S)-ATPO** Application and Antagonism:
 - Perfuse the slice or culture with aCSF containing the desired concentration of **(S)-ATPO** for at least 5-10 minutes to ensure equilibration.
 - Co-apply the kainate receptor agonist at the same concentration as in step 4 in the continued presence of **(S)-ATPO**.
 - Record the evoked current and compare the amplitude to the control response.
- Dose-Response Curve (Optional):
 - To determine the IC₅₀ of **(S)-ATPO**, repeat step 5 with a range of **(S)-ATPO** concentrations.
 - Plot the percentage of inhibition of the agonist-evoked current as a function of the **(S)-ATPO** concentration.
- Data Analysis:
 - Measure the peak amplitude of the kainate-induced currents in the absence and presence of **(S)-ATPO**.
 - Calculate the percentage of inhibition for each concentration of **(S)-ATPO**.

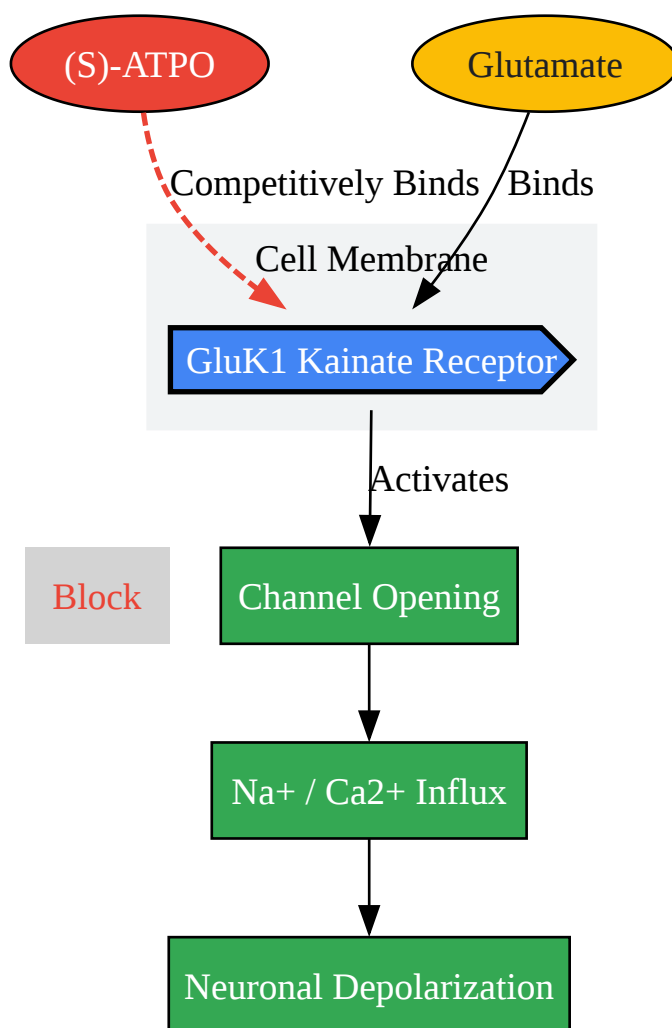
- If a dose-response curve was generated, fit the data to the Hill equation to determine the IC₅₀ value.

Visualizations



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Caption: Experimental workflow for assessing **(S)-ATPO** antagonist activity.



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Caption: **(S)-ATPO** competitively antagonizes GluK1 receptor signaling.

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References

- 1. Kainate receptors presynaptically downregulate GABAergic inhibition in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

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